molecular formula C6H8N4O2 B13674364 6-Methoxypyrazine-2-carbohydrazide CAS No. 59484-61-6

6-Methoxypyrazine-2-carbohydrazide

Katalognummer: B13674364
CAS-Nummer: 59484-61-6
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: QVKCQQQKFUEWKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxypyrazine-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C6H8N4O2. It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 6th position and a carbohydrazide group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-carbohydrazide typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction yields the desired carbohydrazide derivative after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxypyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methoxypyrazine-2-carbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methoxypyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound may also interact with enzymes involved in metabolic pathways, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

59484-61-6

Molekularformel

C6H8N4O2

Molekulargewicht

168.15 g/mol

IUPAC-Name

6-methoxypyrazine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-12-5-3-8-2-4(9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI-Schlüssel

QVKCQQQKFUEWKG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CN=C1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.